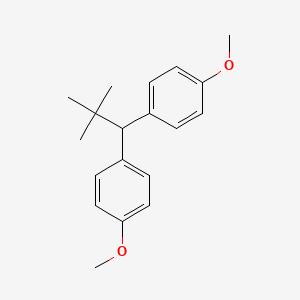
Dianisylneopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dianisylneopentane is an organic compound characterized by its unique structure, which includes two anisyl groups attached to a neopentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dianisylneopentane typically involves the reaction of neopentane derivatives with anisyl chloride under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Dianisylneopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the anisyl groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted neopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Dianisylneopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of dianisylneopentane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neopentane: A simpler alkane with a similar backbone but without the anisyl groups.
Tetramethylsilane: A silicon analog with similar structural features.
2,2-Dimethylpropane: Another structural isomer with a similar carbon framework.
Uniqueness
Dianisylneopentane is unique due to the presence of anisyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
4741-74-6 |
|---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-methoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene |
InChI |
InChI=1S/C19H24O2/c1-19(2,3)18(14-6-10-16(20-4)11-7-14)15-8-12-17(21-5)13-9-15/h6-13,18H,1-5H3 |
InChI-Schlüssel |
ISCNHUDJLJIUKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


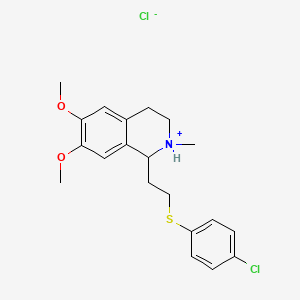
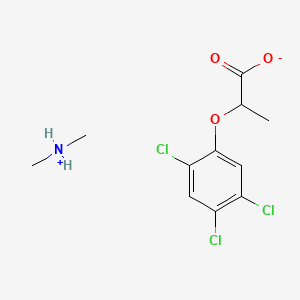
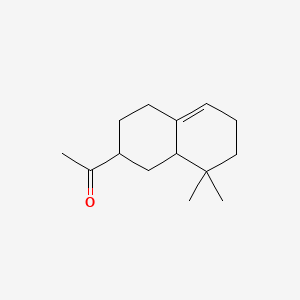

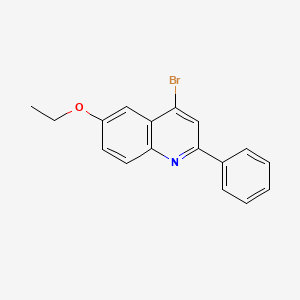
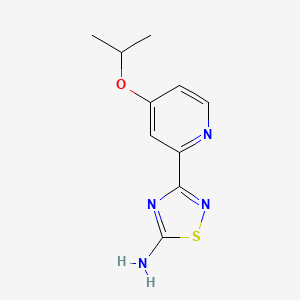
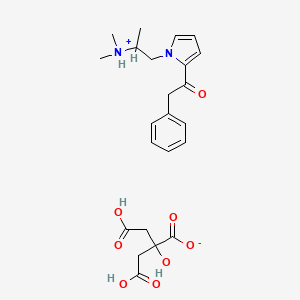

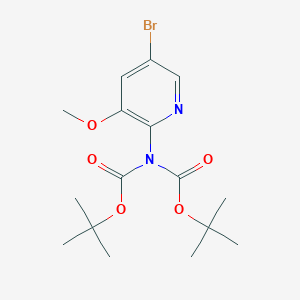


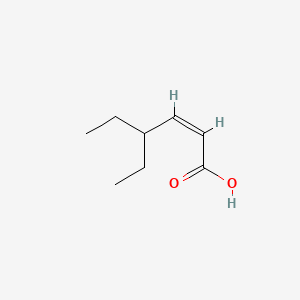
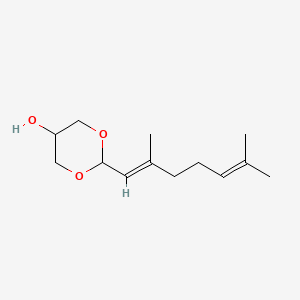
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)
